3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
3-METHYL-1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceutical agents
Preparation Methods
The synthesis of 3-METHYL-1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-METHYL-1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be mediated through the induction of apoptosis in cancer cells via the p53 pathway . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-METHYL-1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a thieno[2,3-c]pyrazole core with a pyrazolylphenyl substituent. Similar compounds include:
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
1-Phenyl-3-methyl-5-aminopyrazole: Another pyrazole derivative with different biological activities.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid:
These similar compounds share the pyrazole core but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H17N5OS |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-methyl-1-phenyl-N-(4-pyrazol-1-ylphenyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5OS/c1-15-19-14-20(29-22(19)27(25-15)18-6-3-2-4-7-18)21(28)24-16-8-10-17(11-9-16)26-13-5-12-23-26/h2-14H,1H3,(H,24,28) |
InChI Key |
NYLOQAXEQWPQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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